molecular formula C19H15N3O B14346787 3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one CAS No. 91118-99-9

3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one

Katalognummer: B14346787
CAS-Nummer: 91118-99-9
Molekulargewicht: 301.3 g/mol
InChI-Schlüssel: AHXDWOHNRQATHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and efficiency, as well as the use of environmentally friendly conditions.

Another method involves the use of a copper-catalyzed nucleophilic addition of 2-halobenzamides to nitriles, followed by a substitution reaction (S_NAr) to form the quinazolinone core . This reaction proceeds smoothly in the presence of t-butoxide (t-BuOK) as a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as visible light-induced condensation cyclization, can be explored for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like t-BuOK.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials and as a catalyst in organic synthesis.

Wirkmechanismus

The mechanism of action of 3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Eigenschaften

CAS-Nummer

91118-99-9

Molekularformel

C19H15N3O

Molekulargewicht

301.3 g/mol

IUPAC-Name

3-benzyl-2-methylpyrido[2,3-h]quinazolin-4-one

InChI

InChI=1S/C19H15N3O/c1-13-21-18-15-8-5-11-20-17(15)10-9-16(18)19(23)22(13)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3

InChI-Schlüssel

AHXDWOHNRQATHT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC3=C2C=CC=N3)C(=O)N1CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.